

An In-depth Technical Guide to 6-Bromo-4-chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-4-chloro-2-methylquinazoline

Cat. No.: B1278183

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of **6-Bromo-4-chloro-2-methylquinazoline**, a key intermediate in the development of targeted therapeutics.

Core Chemical Information

CAS Number: 351426-04-5

Molecular Formula: C₉H₆BrClN₂

Molecular Weight: 257.51 g/mol

Physical and Chemical Properties

Property	Value	Reference
Melting Point	120 - 130 °C	[1]
Boiling Point	Not readily available	
Solubility	Not readily available	
Appearance	White to off-white solid powder	[2]

Synthesis and Experimental Protocols

The synthesis of **6-Bromo-4-chloro-2-methylquinazoline** is typically achieved through a two-step process starting from 5-bromoanthranilic acid. The first step involves the formation of the quinazolinone ring system, followed by a chlorination step.

Step 1: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one

This intermediate is prepared by the condensation of 5-bromoanthranilic acid with acetic anhydride.^[3]

Experimental Protocol:

- A mixture of 5-bromoanthranilic acid and an excess of acetic anhydride is heated under reflux.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the precipitated product, 6-bromo-2-methyl-3,1-benzoxazin-4-one, is collected by filtration.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol.

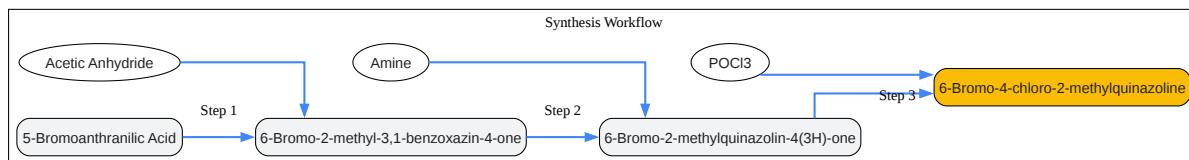
Step 2: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one

The benzoxazinone intermediate is then converted to the corresponding quinazolinone.

Experimental Protocol:

- Equimolar amounts of 6-bromo-2-methyl-3,1-benzoxazin-4-one and a suitable amine (e.g., substituted anilines in glacial acetic acid) are refluxed for several hours.^[3]
- The reaction mixture is then cooled and poured onto crushed ice with stirring.
- The resulting solid, 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones, is collected by filtration, washed with water, and dried. For the synthesis of the direct precursor

to the target molecule, a simpler nitrogen source can be used.


Step 3: Chlorination to 6-Bromo-4-chloro-2-methylquinazoline

The final step involves the chlorination of the quinazolinone at the 4-position. This is a common transformation for quinazolinones and is typically achieved using phosphorus oxychloride (POCl_3).^{[4][5]}

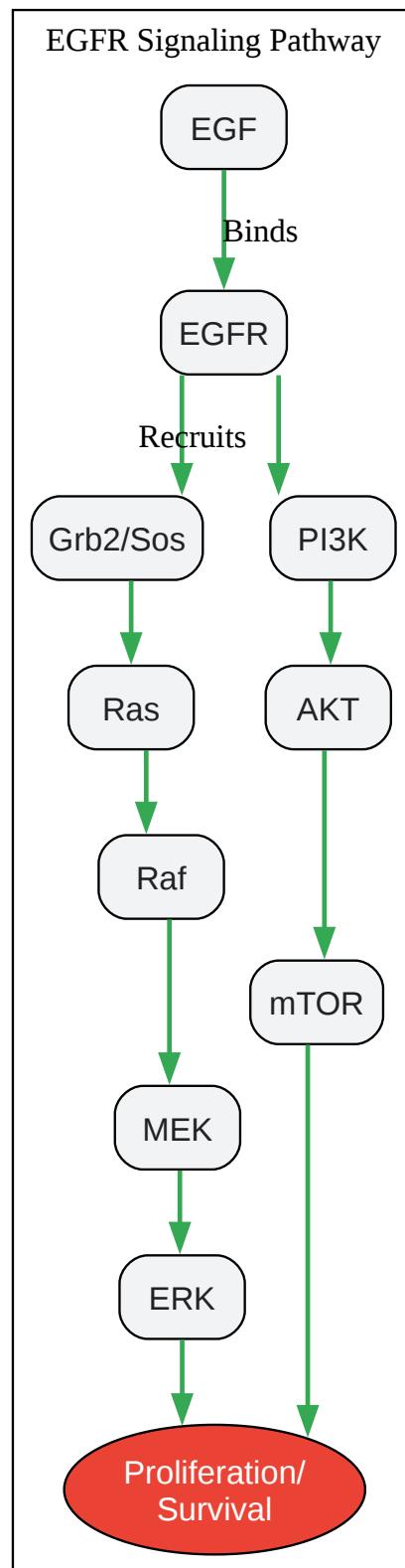
Experimental Protocol:

- 6-Bromo-2-methylquinazolin-4(3H)-one is treated with an excess of phosphorus oxychloride (POCl_3).
- A catalytic amount of a tertiary amine (e.g., N,N-dimethylformamide or diisopropylethylamine) can be added to facilitate the reaction.^[5]
- The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).
- After cooling, the excess POCl_3 is removed under reduced pressure.
- The residue is carefully poured onto crushed ice and neutralized with a base (e.g., saturated sodium bicarbonate solution or ammonia).
- The precipitated crude product is collected by filtration, washed with water, and dried.
- Purification can be achieved by recrystallization or column chromatography.

The following diagram illustrates the general synthetic workflow:

[Click to download full resolution via product page](#)

Synthetic pathway for **6-Bromo-4-chloro-2-methylquinazoline**.

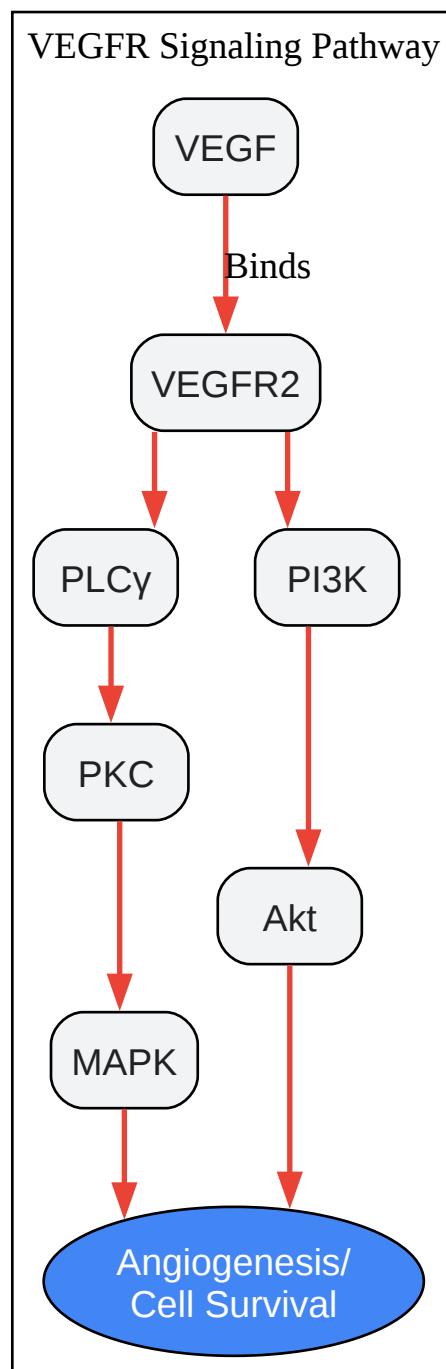

Biological Significance and Role in Drug Development

6-Bromo-4-chloro-2-methylquinazoline is a crucial building block in the synthesis of a class of compounds known as quinazoline derivatives, which have shown significant promise as kinase inhibitors. The chloro-substituent at the 4-position is particularly reactive towards nucleophilic substitution, allowing for the facile introduction of various amine-containing moieties. This has been extensively utilized in the development of targeted cancer therapies.

Specifically, this compound serves as a key intermediate for the synthesis of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways. Aberrant activation of these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various adaptor proteins, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways ultimately regulate gene expression related to cell growth, proliferation, and survival.



[Click to download full resolution via product page](#)

Simplified EGFR signaling pathway.

VEGFR Signaling Pathway

The VEGFR signaling pathway is central to angiogenesis, the formation of new blood vessels. Vascular Endothelial Growth Factor (VEGF) binds to its receptor (VEGFR), primarily VEGFR2, on endothelial cells. This triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades. Key pathways activated include the PLC γ -PKC-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which supports cell survival.

[Click to download full resolution via product page](#)

Simplified VEGFR signaling pathway.

Conclusion

6-Bromo-4-chloro-2-methylquinazoline is a valuable and versatile chemical intermediate. Its utility in the synthesis of potent kinase inhibitors targeting key signaling pathways in cancer underscores its importance in medicinal chemistry and drug discovery. The synthetic routes are well-established, and its reactivity at the 4-position provides a convenient handle for the creation of diverse chemical libraries for biological screening. A thorough understanding of its properties and synthesis is essential for researchers working towards the development of novel targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbino.com]
- 3. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. POCl₃ chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Bromo-4-chloro-2-methylquinazoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278183#6-bromo-4-chloro-2-methylquinazoline-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com